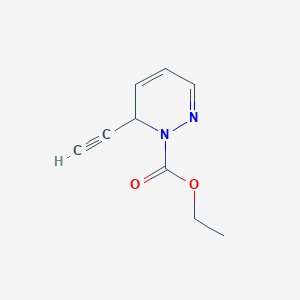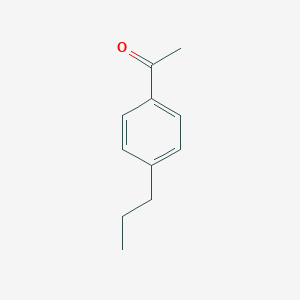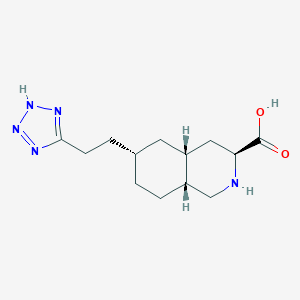
替扎帕尼
描述
Tezampanel (INN, USAN) (code names LY-293,558, NGX-424) is a drug originally developed by Eli Lilly . It acts as a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor . It has neuroprotective and anticonvulsant properties .
Synthesis Analysis
The synthesis of Tezampanel is from Ethyl (3S,4aR,6S,8aR)-6-(hydroxymethyl)-2-(methoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate .Molecular Structure Analysis
Tezampanel is a small molecule with a molecular weight of 279.344 g·mol −1 . Its chemical formula is C13H21N5O2 .Physical and Chemical Properties Analysis
Tezampanel is a small molecule with a molecular weight of 279.344 g·mol −1 . Its chemical formula is C13H21N5O2 .科学研究应用
神经保护
替扎帕尼已被发现具有神经保护特性。 它可能通过阻断钙的摄取来保护神经元,而钙的摄取对神经元健康有害 . 这种应用在神经元因过度刺激或毒性损伤而面临受损风险的疾病中尤其重要。
抗惊厥作用
研究表明,替扎帕尼具有抗惊厥特性。 它作为离子型谷氨酸受体家族中的AMPA和海人藻酸盐亚型的一种竞争性拮抗剂,而这些受体与癫痫发作的传播有关 . 这使得它成为治疗各种形式的癫痫和癫痫发作疾病的潜在候选药物。
疼痛管理
替扎帕尼已被研究用于疼痛管理,特别是在治疗急性偏头痛发作方面。 临床试验评估了它在急性偏头痛患者中的安全性、耐受性和有效性,显示出作为传统止痛药的替代品的潜力 .
阿片类药物戒断治疗
在成瘾医学领域,替扎帕尼正在被探索作为阿片类药物戒断综合征的治疗方法。 它可能减轻戒断症状,并可能通过调节谷氨酸神经传递来帮助从阿片类药物成瘾中恢复 .
精神病学和心理健康
替扎帕尼在谷氨酸神经递质系统中的作用表明,它可能有利于治疗各种精神疾病。 它正在被研究以了解其治疗精神疾病的潜力,以及作为启动从阿片类药物成瘾中恢复的新药理学的潜力 .
成瘾治疗研究
替扎帕尼是一个由一笔重大拨款支持的两个阶段项目的一部分,该项目旨在开发治疗成瘾的药物。 它正在被表征为其在阿片类药物戒断的临床前模型中的效用,并可能代表成瘾精神病学治疗领域的一项重大进展 .
作用机制
Target of Action
Tezampanel, also known as LY-293558 or NGX-424 , is a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family . It has selectivity for the GluR5 subtype of the kainate receptor . These receptors play a crucial role in the transmission of excitatory signals in the nervous system .
Mode of Action
Tezampanel acts by binding to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapses in the brain . This interaction results in the suppression of excitatory neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by Tezampanel is the glutamatergic system, specifically the AMPA and kainate receptor-mediated synaptic transmission . By antagonizing these receptors, Tezampanel can modulate the activity of this pathway and influence downstream effects such as neuronal excitability and synaptic plasticity .
Pharmacokinetics
It’s known that tezampanel is a small molecule, which generally suggests good bioavailability
Result of Action
Tezampanel has a range of effects that may be useful for medicinal purposes. It has neuroprotective and anticonvulsant properties , which may occur via blockade of calcium uptake into neurons . It also suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance . Furthermore, it has antihyperalgesic and analgesic effects . It also has anxiolytic effects in animal studies and has been suggested as a candidate for the treatment of anxiety in humans .
安全和危害
未来方向
Tezampanel has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research . It suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance, as well as having antihyperalgesic and analgesic effects in its own right . It also has anxiolytic effects in animal studies and has been suggested as a candidate for the treatment of anxiety in humans .
生化分析
Biochemical Properties
Tezampanel interacts with the GluR5 subtype of the kainate receptor . It has neuroprotective and anticonvulsant properties . The neuroprotective properties may, at least in part, occur via blockade of calcium uptake into neurons .
Cellular Effects
Tezampanel has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research . It suppresses both the withdrawal symptoms from morphine and other opioids , and the development of tolerance . It also has antihyperalgesic and analgesic effects .
Molecular Mechanism
Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapses in the brain . This binding interaction with the Glu K5 receptors is a key part of its mechanism of action .
Dosage Effects in Animal Models
In animal models, Tezampanel has shown significant suppression of tonic electromyography activity as well as dose-dependent suppression of peripheral muscle resistance .
属性
IUPAC Name |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. | |
| Record name | Tezampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154652-83-2 | |
| Record name | Tezampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEZAMPANEL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


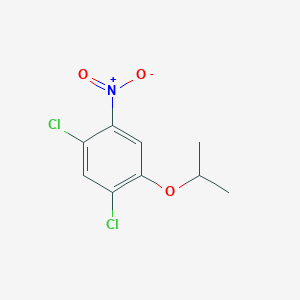
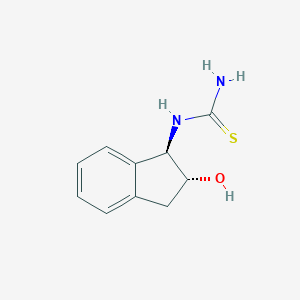
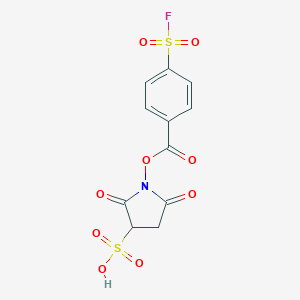
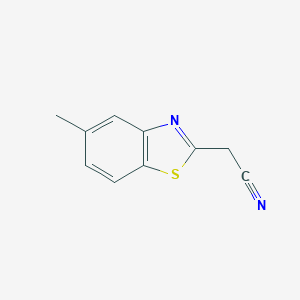


![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
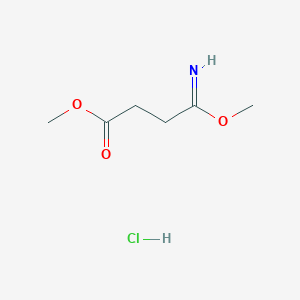
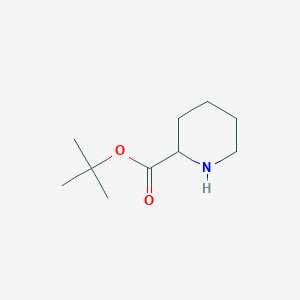

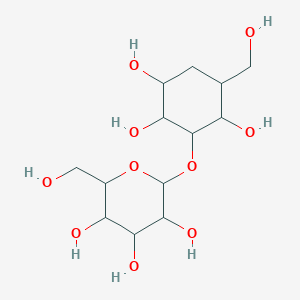
![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)
